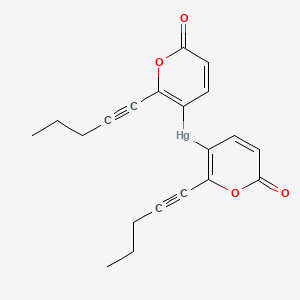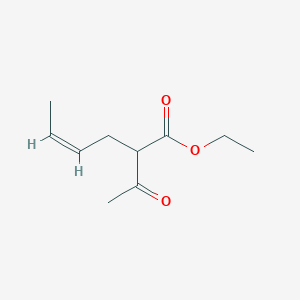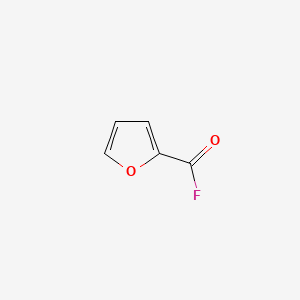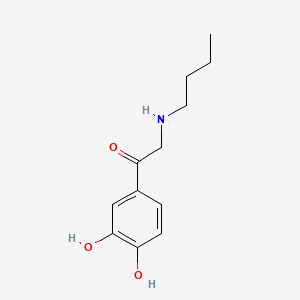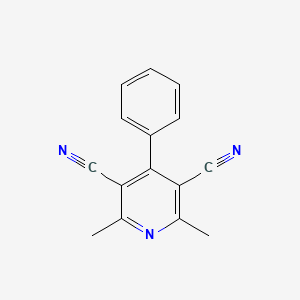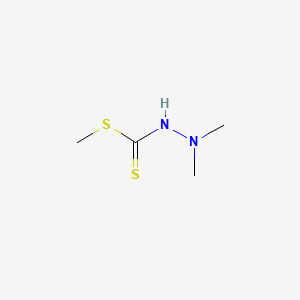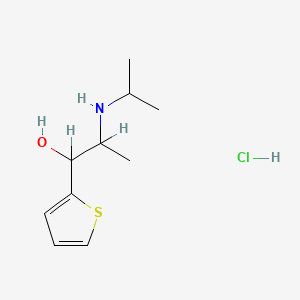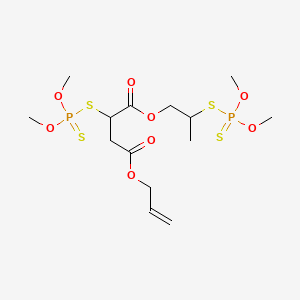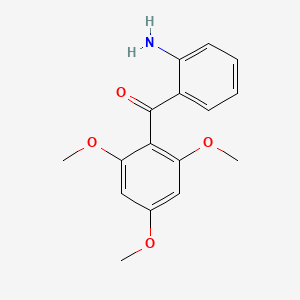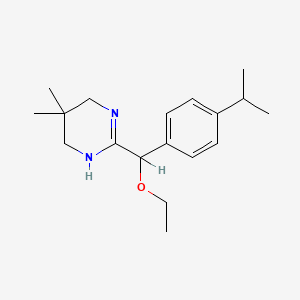![molecular formula C18H16O2 B14688317 (13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one CAS No. 28527-72-2](/img/structure/B14688317.png)
(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the cyclopenta[a]phenanthrene core through a series of cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and may include various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one include other cyclopenta[a]phenanthrene derivatives and related polycyclic aromatic hydrocarbons.
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and functional groups. These unique features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
28527-72-2 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C18H16O2/c1-20-14-4-7-15-12(9-14)3-6-17-16(15)5-2-11-8-13(19)10-18(11)17/h3-4,6-7,9-11H,2,5,8H2,1H3/t11-/m1/s1 |
InChI Key |
DILZOOFHFFJGRI-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC(=O)C[C@H]4CC3 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC(=O)CC4CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


